An In-depth Technical Guide to the Core Chemical Structure and Applications of NOTA and its Derivatives
An In-depth Technical Guide to the Core Chemical Structure and Applications of NOTA and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), a highly versatile bifunctional chelating agent. This document is intended to be a valuable resource for professionals in the fields of radiopharmaceutical development, molecular imaging, and targeted cancer therapy.
The Core Chemical Structure of NOTA
At its heart, NOTA is a macrocyclic compound based on a 1,4,7-triazacyclononane (B1209588) ring.[1][2] This nine-membered ring containing three nitrogen atoms provides a pre-organized framework for coordinating with metal ions. Three carboxylic acid arms are attached to the nitrogen atoms, which act as additional donor groups to form a stable, cage-like complex with a variety of metal ions.[1] This arrangement creates a high-affinity binding pocket, particularly for trivalent metals like Gallium(III) and divalent metals such as Copper(II).[1] The exceptional stability of these metal complexes is crucial for their use in biological systems, as it prevents the premature release of the radiometal, which could lead to off-target toxicity and poor imaging quality.[3][4][5]
The foundational structure of NOTA is what allows for its versatility. By modifying one of the carboxylic acid arms or by introducing a functional group to the macrocyclic backbone, NOTA can be transformed into a bifunctional chelator. This allows it to be covalently linked to a variety of targeting molecules, such as peptides, antibodies, or small molecules, while still retaining its ability to chelate a radiometal.[3][6] This dual functionality is the key to the widespread use of NOTA in the development of targeted radiopharmaceuticals.[7][8]
Quantitative Data: Stability and Metal Affinity
The efficacy of a chelator in radiopharmaceutical applications is heavily dependent on the stability of the metal complex it forms. The following tables summarize key quantitative data regarding the stability and metal affinity of NOTA and its complexes.
| Metal Ion | Chelator | log K value | Notes |
| Ln³⁺ | NOTA | 0.2 - 3.1 | Stability constants for a range of lanthanide ions under specific chromatographic conditions.[9] |
| Cu²⁺ | NOTA | 21.6 | High stability constant, indicating a very stable complex.[10] |
| Cu²⁺ | NOTAM | 22.4 | Increased stability due to more basic donor atoms in the pendant arms compared to NOTA.[10] |
Relative Chelation Affinity of NOTA for Various Divalent Metals
The following table presents the relative affinity of NOTA for several common divalent metal ions, which is crucial for understanding potential competition for the chelator in biological systems.
| Metal Ion | Relative Affinity Rank |
| Cu | 1 |
| Zn | 2 |
| Fe | 3 |
| Co | 4 |
| Cr | 5 |
| Y | 6 |
| Ni | 7 |
| Mn | 8 |
Data compiled from studies measuring the displacement of ⁶⁴Cu from NOTA by other metal ions.[11][12]
Experimental Protocols
Synthesis of 1,4,7-Triazacyclononane (TACN), the Precursor to NOTA
The synthesis of the core 1,4,7-triazacyclononane (TACN) ring is a critical first step. A common method involves the cyclization of diethylenetriamine (B155796) with ethylene (B1197577) glycol ditosylate.[2][13] An improved, higher-yield synthesis has also been developed.[14]
A general procedure for the deprotection of a protected TACN derivative is as follows:
-
Dissolve 1,4,7-tribenzyl-1,4,7-triazacyclononane (100 mg, 0.25 mmol) in 15 mL of methanol.[13]
-
Add 10% Pd/C catalyst (100 mg).[13]
-
Stir the reaction mixture at 50°C for 3 hours.[13]
-
Remove the Pd/C catalyst by filtration.[13]
-
Evaporate the solvent under reduced pressure to yield 1,4,7-triazacyclononane.[13]
Conjugation of NOTA to a Peptide via NOTA-NHS Ester
This protocol outlines the general steps for conjugating a peptide with a primary amine to an activated N-hydroxysuccinimide (NHS) ester of NOTA.
Materials and Reagents:
-
Peptide containing at least one primary amino group.
-
NOTA-NHS ester.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base.
-
HPLC for purification.
-
Mass spectrometer for characterization.
Procedure:
-
Dissolve the peptide in DMF or DMSO.
-
Add the NOTA-NHS ester to the peptide solution. The molar ratio of NOTA-NHS ester to peptide may need to be optimized, but a starting point is often a slight excess of the NOTA-NHS ester.[15]
-
Add DIPEA to the reaction mixture to raise the pH and facilitate the reaction between the NHS ester and the primary amine of the peptide.
-
Allow the reaction to proceed at room temperature for a specified time, typically ranging from 1 to 4 hours.
-
Monitor the reaction progress using HPLC.
-
Once the reaction is complete, purify the NOTA-peptide conjugate using preparative HPLC.
-
Characterize the final product by mass spectrometry to confirm the correct molecular weight.
-
Lyophilize the purified NOTA-peptide conjugate and store at -20°C or -80°C for long-term stability.[15]
Radiolabeling of NOTA-Octreotide with ¹⁸F-Aluminum Fluoride (Al¹⁸F)
This is a two-step, one-pot method for the radiolabeling of a NOTA-conjugated peptide.[16]
Procedure:
-
Elute aqueous [¹⁸F]fluoride from an anion exchange cartridge.
-
Add a solution of aluminum chloride in a suitable buffer.
-
Heat the mixture to form the [¹⁸F]AlF complex.
-
Add the NOTA-octreotide conjugate to the reaction mixture.
-
Adjust the pH and continue heating to facilitate the chelation of the [¹⁸F]AlF complex by the NOTA-peptide.
-
Purify the final radiolabeled peptide using HPLC to remove any unreacted components.[16]
Mechanism of Action and Signaling Pathways
NOTA itself does not have a signaling pathway in the traditional sense. Its function is to act as a stable chelator for a radionuclide. The biological activity and "signaling" of a NOTA-based radiopharmaceutical are determined by the targeting molecule to which it is conjugated.
For example, in the case of NOTA-octreotide, the octreotide (B344500) peptide is an analog of somatostatin (B550006) and has a high affinity for somatostatin receptors (SSTRs), which are often overexpressed on the surface of neuroendocrine tumor cells.[17][18] When radiolabeled, for instance with Gallium-68 or Fluorine-18, and administered to a patient, the NOTA-octreotide circulates in the body until it binds to these SSTRs.[17][19] This binding event allows for the visualization of the tumors via Positron Emission Tomography (PET) imaging.[17] If a therapeutic radionuclide is used, the targeted delivery of radiation can induce cell death in the tumor cells.[7]
The following diagrams illustrate the general workflow for creating and using a NOTA-based radiopharmaceutical and the targeted delivery mechanism.
Caption: Experimental workflow for NOTA-based radiopharmaceuticals.
Caption: Targeted delivery and signal generation of NOTA-peptide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,4,7-Triazacyclononane - Wikipedia [en.wikipedia.org]
- 3. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Radiopharmaceuticals and their applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basics of nuclear medicine: What are radiopharmaceuticals? [tracercro.com]
- 9. Stability assessment of different chelating moieties used for elemental labeling of bio-molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hzdr.qucosa.de [hzdr.qucosa.de]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. 1,4,7-Triazacyclononane | 4730-54-5 [chemicalbook.com]
- 14. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. Optimized labeling of NOTA-conjugated octreotide with F-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. Diagnostic performance and clinical impact of 18F-AlF-NOTA-octreotide in a large cohort of patients with neuroendocrine neoplasms: A prospective single-center study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. enets.org [enets.org]
